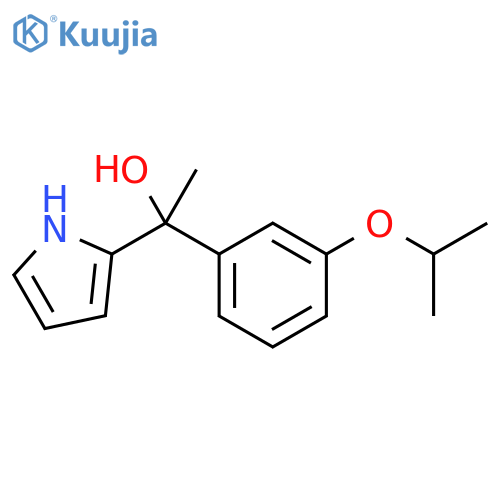

Cas no 1443350-74-0 (1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL)

1443350-74-0 structure

商品名:1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL

CAS番号:1443350-74-0

MF:C15H19NO2

メガワット:245.31686425209

MDL:MFCD07775431

CID:5180253

1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 化学的及び物理的性質

名前と識別子

-

- 1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL

-

- MDL: MFCD07775431

- インチ: 1S/C15H19NO2/c1-11(2)18-13-7-4-6-12(10-13)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3

- InChIKey: OJMWRTTYIPIIFK-UHFFFAOYSA-N

- ほほえんだ: C(O)(C1=CC=CC(OC(C)C)=C1)(C1=CC=CN1)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB428993-1 g |

1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |

1443350-74-0 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB428993-5 g |

1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |

1443350-74-0 | 5g |

€1,373.40 | 2023-04-23 | ||

| Chemenu | CM380120-1g |

1-[3-(propan-2-yloxy)phenyl]-1-(1H-pyrrol-2-yl)ethan-1-ol |

1443350-74-0 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Ambeed | A696342-1g |

1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol |

1443350-74-0 | 97% | 1g |

$441.0 | 2024-04-23 | |

| abcr | AB428993-1g |

1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol; . |

1443350-74-0 | 1g |

€1555.10 | 2025-03-19 | ||

| abcr | AB428993-5g |

1-Methyl-2-pyrrolyl-(3-iso-propoxyphenyl)methanol |

1443350-74-0 | 5g |

€1373.40 | 2023-09-04 |

1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1443350-74-0 (1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 4770-00-7(3-cyano-4-nitroindole)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443350-74-0)1-(3-ISOPROPOXYPHENYL)-1-(1H-PYRROL-2-YL)ETHANOL

清らかである:99%

はかる:1g

価格 ($):397.0